molecular formula C12H12FNO3 B13725795 5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione

5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione

Katalognummer: B13725795
Molekulargewicht: 237.23 g/mol
InChI-Schlüssel: KTZRLWBFTNQHNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a fluorine atom and an isobutyl group attached to the benzo[d][1,3]oxazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoroisatoic anhydride with isobutylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere at temperatures ranging from 50°C to 100°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency. Industrial production would also focus on ensuring the safety and environmental compliance of the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and isobutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The fluorine atom and isobutyl group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione: Lacks the isobutyl group but shares the core structure.

    6-Fluoroisatoic anhydride: Similar in structure but with different functional groups.

    4H-benzo[d][1,3]oxazines: A broader class of compounds with varying substituents.

Uniqueness

5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of both the fluorine atom and the isobutyl group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H12FNO3

Molekulargewicht

237.23 g/mol

IUPAC-Name

5-fluoro-1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C12H12FNO3/c1-7(2)6-14-9-5-3-4-8(13)10(9)11(15)17-12(14)16/h3-5,7H,6H2,1-2H3

InChI-Schlüssel

KTZRLWBFTNQHNR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C2=C(C(=CC=C2)F)C(=O)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.